molecular formula C9H14Cl2O2 B15348824 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- CAS No. 68039-30-5

2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl-

Cat. No.: B15348824
CAS No.: 68039-30-5
M. Wt: 225.11 g/mol
InChI Key: CWLQYNYPWWUCTQ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- is an organic compound belonging to the furanone family It is characterized by a furanone ring substituted with two chlorine atoms and a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pentyl alcohol and chlorinated furanone derivatives.

    Chlorination: The furanone ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms.

    Alkylation: The chlorinated furanone is then alkylated with pentyl alcohol in the presence of a base such as sodium hydride or potassium carbonate to attach the pentyl group.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process involves:

    Continuous Chlorination: Using a continuous flow of chlorinating agents to ensure consistent chlorination of the furanone ring.

    Automated Alkylation: Automated systems for the alkylation step to maintain optimal reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- involves its interaction with various molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to antimicrobial effects.

    Disrupt Cell Membranes: The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 5-pentyl-: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    2(3H)-Furanone, 3,3-dichloro-: Lacks the pentyl group, affecting its lipophilicity and biological activity.

    2(3H)-Furanone, 3,3-dichlorodihydro-5-methyl-: Has a methyl group instead of a pentyl group, altering its physical and chemical properties.

Uniqueness

2(3H)-Furanone, 3,3-dichlorodihydro-5-pentyl- is unique due to the presence of both chlorine atoms and a pentyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

68039-30-5

Molecular Formula

C9H14Cl2O2

Molecular Weight

225.11 g/mol

IUPAC Name

3,3-dichloro-5-pentyloxolan-2-one

InChI

InChI=1S/C9H14Cl2O2/c1-2-3-4-5-7-6-9(10,11)8(12)13-7/h7H,2-6H2,1H3

InChI Key

CWLQYNYPWWUCTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(C(=O)O1)(Cl)Cl

Origin of Product

United States

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